Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core with a 3,4,5-trimethoxyphenyl substituent at position 4, a methyl group at position 6, and a propenyl (allyl) ester at position 4. The 3,4,5-trimethoxyphenyl group is a strong electron-donating moiety, which influences electronic properties and biological interactions. The allyl ester distinguishes it from common DHPM analogs, which typically use methyl or ethyl esters.
Properties
IUPAC Name |
prop-2-enyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-6-7-26-17(21)14-10(2)19-18(22)20-15(14)11-8-12(23-3)16(25-5)13(9-11)24-4/h6,8-9,15H,1,7H2,2-5H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCYUIKWCEHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring. The resulting intermediate is then esterified with prop-2-en-1-ol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several pharmacological activities:
Antimicrobial Activity
Research has indicated that compounds similar to this tetrahydropyrimidine derivative possess significant antimicrobial properties. For instance, studies have shown that related structures demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . A detailed study on related compounds showed promising results in reducing tumor size in animal models.
Agricultural Chemistry
There is emerging interest in the use of such compounds as agrochemicals. Their ability to act as fungicides or herbicides could be explored further. Preliminary studies have suggested that modifications of the tetrahydropyrimidine structure can lead to effective agricultural agents .
Material Science
Due to its unique chemical structure, this compound may find applications in developing new materials such as polymers or coatings with enhanced properties. The incorporation of such organic compounds into polymer matrices can improve thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives revealed that those containing the trimethoxyphenyl group exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of tetrahydropyrimidines could inhibit cell proliferation effectively. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through various signaling pathways.
Case Study 3: Agricultural Applications
Research into the fungicidal properties of similar compounds has shown promising results against fungal pathogens affecting crops. Field trials indicated a reduction in fungal infection rates when applied at specific concentrations.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Observations :
- Ester Group Impact : Allyl esters (target compound) may improve lipophilicity and metabolic stability compared to methyl/ethyl esters, though experimental data are lacking. Ethyl esters exhibit well-defined crystallinity due to hydrogen-bonding networks .
- Crystallographic Differences : The dihedral angle between the pyrimidine and phenyl rings in the ethyl analog (75.25°) differs from chloromethyl (87.08°) or ethoxycarbonylmethyl (87.7°) derivatives, suggesting steric effects from substituents .
Biological Activity
Prop-2-en-1-yl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Key Functional Groups:
- Tetrahydropyrimidine ring
- Carboxylate group
- Methoxyphenyl substituent
Biological Activity Overview
Research indicates that compounds in the tetrahydropyrimidine class exhibit a variety of biological activities including:
- Antiviral
- Antifungal
- Antitumor
- Anti-inflammatory
- Antidiabetic
Table 1: Summary of Biological Activities
- Antiviral Activity : The compound has shown efficacy against various viruses by inhibiting their replication processes. Specific studies have demonstrated its potential in targeting viral enzymes essential for replication.
- Antifungal Properties : The disruption of fungal cell membranes is attributed to the compound's interaction with ergosterol, a key component of fungal membranes.
- Antitumor Effects : Research indicates that the compound can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.
- Anti-inflammatory Action : It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its use in treating inflammatory diseases.
- Antidiabetic Mechanism : The compound enhances insulin sensitivity and promotes glucose uptake in muscle tissues, showcasing its potential as an antidiabetic agent.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of tetrahydropyrimidine derivatives including this compound. Results showed significant inhibition of tumor growth in xenograft models with a notable reduction in tumor size compared to control groups .
Case Study 2: Anti-inflammatory Properties
In a preclinical trial assessing anti-inflammatory properties, the compound was administered to animal models with induced inflammation. The results indicated a marked decrease in swelling and pain-related behaviors alongside reduced levels of inflammatory markers .
Table 2: Summary of Case Studies
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step condensation and cyclization reactions. A typical route involves reacting 3,4,5-trimethoxybenzaldehyde with methyl acetoacetate to form a chalcone intermediate, followed by cyclization with urea and a catalyst (e.g., acetic acid) under reflux. Reaction parameters such as solvent choice (ethanol or DMSO), temperature (reflux at 80–100°C), and catalyst loading significantly affect yields. For example, extended reflux times (9–12 hours) improve cyclization efficiency but may reduce purity due to side reactions . Optimized protocols report yields of 68–74% under controlled conditions .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR confirm regioselectivity and substituent positions (e.g., methoxy groups at δ 3.7–3.8 ppm; tetrahydropyrimidine protons at δ 5.7–6.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ at m/z 359.17) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, and N percentages .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystal lattices, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence biological activity?
The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, potentially improving antimicrobial or anticancer activity compared to analogs with fewer methoxy groups. For instance, replacing the trimethoxy group with a hydroxyl (as in related compounds) reduces activity due to decreased hydrophobic interactions with target enzymes . Computational docking studies suggest the trimethoxy moiety binds to hydrophobic pockets in bacterial DNA gyrase or tubulin .
Q. How can researchers resolve contradictions in synthetic yields reported under varying conditions?
Yield discrepancies (e.g., 68% vs. 74% for similar routes) often arise from subtle differences in:
- Catalyst type : Acidic catalysts (e.g., HCl vs. acetic acid) alter cyclization rates.
- Purification methods : Column chromatography vs. recrystallization impact recovery rates.
- Reagent stoichiometry : Excess urea may drive cyclization but complicate purification. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .
Q. What is the proposed mechanism of action for its antimicrobial activity?
Preliminary studies on structurally similar dihydropyrimidines suggest inhibition of bacterial DNA gyrase or fungal lanosterol demethylase. The compound’s trimethoxyphenyl group may intercalate into DNA or disrupt membrane integrity, while the ester moiety enhances solubility for target engagement. However, mechanistic validation requires enzyme inhibition assays (e.g., MIC/MBC studies) and comparative structure-activity relationship (SAR) analysis with analogs lacking key substituents .
Q. How does the compound’s crystal structure inform its reactivity or intermolecular interactions?
X-ray crystallography reveals a flattened boat conformation in the tetrahydropyrimidine ring, with the 3,4,5-trimethoxyphenyl group oriented at ~80° relative to the core. This steric arrangement may hinder nucleophilic attacks at the ester carbonyl, explaining its stability in acidic conditions. Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice and suggest potential for co-crystallization with biological targets .
Methodological Notes
- Contradictions in Data : Variability in biological activity (e.g., antimicrobial vs. anti-inflammatory) may reflect assay-specific conditions (e.g., cell line sensitivity, concentration ranges). Replicate studies under standardized protocols are essential .
- Advanced Techniques : Molecular dynamics simulations and QSAR modeling are recommended to predict binding modes and optimize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
